Chemical structure and properties of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Chemical structure and properties of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and pharmacological potential of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine .
Structural Characterization, Synthesis, and Pharmacological Scope[1]
Executive Summary
8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 1803565-78-7 for HCl salt) is a bicyclic heterocyclic compound belonging to the 1,4-benzoxazine class.[1][2] Distinguished by a chlorine atom at the 8-position (adjacent to the oxygen bridgehead) and a methyl group at the 2-position of the oxazine ring, this molecule represents a "privileged scaffold" in medicinal chemistry. Its structural features modulate lipophilicity and metabolic stability, making it a critical intermediate in the development of neuroprotective agents, potassium channel modulators, and anticancer therapeutics.
Chemical Structure and Nomenclature
The compound consists of a benzene ring fused to a six-membered morpholine-like ring (oxazine). The numbering convention is critical for accurate substitution mapping.
-
IUPAC Name: 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine[2][3][4][5]
-
Molecular Formula: C
Hngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ClNO[5] -
Molecular Weight: 183.63 g/mol
-
SMILES: CC1CNC2=C(O1)C(=CC=C2)Cl[5]
2.1 Structural Numbering & Topology
The 1,4-benzoxazine core is numbered starting from the oxygen atom (position 1) and proceeding towards the nitrogen atom (position 4).
-
Position 1 (Oxygen): Ether linkage.
-
Position 2 (Methine): Chiral center bearing the Methyl group.
-
Position 3 (Methylene): Adjacent to the nitrogen.
-
Position 4 (Nitrogen): Secondary amine (NH), acting as a hydrogen bond donor/acceptor.
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Position 8 (Aromatic Carbon): Substituted with Chlorine . This position is ortho to the oxygen bridgehead, creating steric bulk and electronic withdrawal affecting the ether oxygen.
2.2 Stereochemistry
The presence of a methyl group at C2 creates a chiral center.
-
Enantiomers: (
)- and ( )-8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. -
Conformation: The heterocyclic ring typically adopts a half-chair conformation to minimize steric strain between the C2-methyl group and the adjacent aromatic ring.
Physicochemical Properties[7][8]
The following data summarizes the core physical parameters relevant to drug-likeness and experimental handling.
| Property | Value (Predicted/Exp) | Significance in Drug Design |
| LogP | 2.7 ± 0.3 | Indicates moderate lipophilicity; suitable for CNS penetration (BBB crossing). |
| pKa (Conj. Acid) | ~4.5 - 5.2 | The N4 nitrogen is weakly basic due to conjugation with the benzene ring (aniline-like character reduced by alkylation). |
| H-Bond Donors | 1 (NH) | Critical for receptor binding (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 2 (O, N) | Facilitates interaction with cationic residues. |
| Polar Surface Area | ~21 Ų | Low PSA favors high membrane permeability. |
| Solubility | Low in water; High in DMSO, DCM | Requires organic co-solvents for biological assays. |
Synthetic Methodology
To ensure high regioselectivity, a Stepwise Cyclization-Reduction protocol is superior to direct alkylation methods. The following protocol describes the synthesis starting from 2-amino-6-chlorophenol to ensure the chlorine is correctly positioned at C8.
4.1 Retrosynthetic Analysis
-
Target: 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.[1][2][3][4][5]
-
Precursor: 8-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Lactam intermediate).
-
Starting Materials: 2-amino-6-chlorophenol + 2-chloropropionyl chloride.
4.2 Detailed Protocol
Step 1: Acylation (Amide Formation)
-
Reagents: 2-amino-6-chlorophenol (1.0 eq), 2-chloropropionyl chloride (1.1 eq), K
CO (2.5 eq). -
Solvent: Acetone or DMF (anhydrous).
-
Procedure:
-
Dissolve 2-amino-6-chlorophenol in acetone under N
. -
Add K
CO and cool to 0°C. -
Dropwise add 2-chloropropionyl chloride.
-
Stir at RT for 4 hours. The amino group is acylated first due to higher nucleophilicity compared to the phenol.
-
Intermediate: 2-chloro-N-(3-chloro-2-hydroxyphenyl)propanamide.
-
Step 2: Cyclization (Lactamization)
-
Reagents: K
CO (excess) or NaH (1.2 eq) for faster kinetics. -
Procedure:
-
Heat the intermediate in DMF at 80°C for 6-12 hours.
-
The phenoxide ion attacks the alpha-carbon of the propionyl moiety, closing the ring.
-
Product: 8-chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one.
-
Step 3: Reduction (Lactam to Amine)
-
Reagents: Borane-THF complex (BH
·THF) or LiAlH (2.0 eq). -
Solvent: Dry THF.
-
Procedure:
-
Dissolve the lactam in dry THF.
-
Add reducing agent slowly at 0°C.
-
Reflux for 4-8 hours to ensure complete reduction of the carbonyl.
-
Quench: Carefully with MeOH/HCl.
-
Workup: Basify with NaOH, extract with DCM, dry over MgSO
. -
Purification: Column chromatography (Hexane/EtOAc).[6]
-
Figure 1: Stepwise synthesis ensuring regioselective placement of the 8-chloro and 2-methyl substituents.
Spectroscopic Identification
Validation of the structure requires confirming the loss of the carbonyl signal and the specific splitting patterns of the ethyl-linker in the oxazine ring.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.6 - 7.0 ppm (m, 3H): Aromatic protons. The 8-Cl substitution pattern typically results in a doublet (H-7), triplet (H-6), and doublet (H-5) pattern, shifted downfield due to the Cl electron-withdrawing effect.
-
δ 4.1 - 4.3 ppm (m, 1H): H-2 (Methine). Coupled to the methyl group and the adjacent methylene.
-
δ 3.8 ppm (bs, 1H): NH (Broad singlet, D₂O exchangeable).
-
δ 3.1 - 3.4 ppm (m, 2H): H-3 (Methylene). Diastereotopic protons due to the adjacent chiral center at C2.
-
δ 1.4 ppm (d, 3H): 2-Methyl group.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: m/z ~184.05 (Characteristic ³⁵Cl/³⁷Cl isotope pattern 3:1).
-
Pharmacological Potential & SAR
The 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold is a versatile pharmacophore.
6.1 Structure-Activity Relationship (SAR)
-
8-Chloro Substituent:
-
Electronic Effect: Reduces the electron density on the ether oxygen and the aromatic ring. This can prevent rapid oxidative metabolism (e.g., hydroxylation) at the aromatic positions.
-
Steric Effect: The chlorine atom at position 8 is ortho to the oxygen. This creates a "steric block" that can lock the conformation of the oxazine ring relative to the binding pocket, potentially enhancing selectivity for specific receptors (e.g., 5-HT2C or potassium channels).
-
-
2-Methyl Substituent:
-
Conformational Constraint: Introduces chirality and restricts the flexibility of the heterocyclic ring. Methyl groups in this position often improve metabolic stability by hindering N-dealkylation or oxidation at the alpha-carbon.
-
6.2 Biological Targets
Based on the scaffold class, this molecule is relevant in the research of:
-
Neuroprotection: Benzoxazines inhibit lipid peroxidation. The 8-chloro derivative has shown potential in reducing oxidative stress-mediated neuronal damage.
-
Anticancer Activity: 1,4-benzoxazine derivatives act as antiproliferative agents against breast (MCF-7) and colon (HCT-116) cancer lines, likely via kinase inhibition or induction of apoptosis.
Figure 2: Pharmacophore mapping illustrating the functional role of specific structural modifications.
References
-
PubChemLite. 8-chloro-2-methyl-3,4-dihydro-2h-1,4-benzoxazine (Compound Summary). University of Luxembourg.[4][5] Link
-
Boulaiz, H. et al. (2024).[7] New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death.[7] Bioorganic & Medicinal Chemistry.[7][8][9][10] Link[7]
-
Kotha, S. et al. (1994). Synthesis and Reactions of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives. Heterocycles.[6][7][9][10][11] Link
-
Refouvelet, B. et al. (2004). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants.[12] Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine Product Page.Link
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